2-Formylpentanenitrile
Description
2-Formylpentanenitrile (C₆H₇NO) is an organic compound featuring both a nitrile (–CN) and an aldehyde (–CHO) functional group on a pentane backbone. The molecule’s reactivity is governed by these groups: the aldehyde is highly electrophilic, participating in nucleophilic additions (e.g., Grignard reactions or condensations), while the nitrile group can undergo hydrolysis to carboxylic acids or serve as a precursor in cyanation reactions. Its bifunctional nature makes it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceuticals and agrochemical synthesis. However, its instability under oxidative conditions (common for aldehydes) limits its direct applications .
Properties
IUPAC Name |
2-formylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6(4-7)5-8/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXYPZAXIFRMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624294 | |
| Record name | 2-Formylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-92-3 | |
| Record name | 2-Formylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Physical Properties of Positional Isomers
| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) | Stability (Oxidative) |
|---|---|---|---|
| This compound | ~180–190 (est.) | 0.5–1.0 | Low |
| 3-Formylpentanenitrile | ~170–180 (est.) | 0.8–1.2 | Moderate |
| 2-Cyanopentanal | ~165–175 (est.) | 1.2–1.5 | Very Low |
Note: Exact experimental data are scarce; values are estimated based on analogous compounds.
2.2 Functional Group Variants
- 2-(Methylamino)pentanenitrile: Replacing the aldehyde with a methylamino (–NHCH₃) group eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is more thermally stable and finds use in peptide-mimetic syntheses .
- 2-Acetylpentanenitrile : Substituting the aldehyde with a ketone (–COCH₃) improves oxidative stability but reduces electrophilicity, slowing condensations.
Table 2: Reactivity Comparison
| Compound | Electrophilicity (Aldehyde/Ketone) | Nucleophilicity (Nitrile) | Thermal Stability |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 2-(Methylamino)pentanenitrile | None | High | High |
| 2-Acetylpentanenitrile | Moderate | Moderate | Moderate |
2.3 Alkyl-Substituted Nitriles
- 2-Methylpentanenitrile : The absence of an aldehyde simplifies the molecule, enhancing volatility (bp ~160°C) but limiting utility in multi-step syntheses.
- Valeronitrile (Pentanenitrile) : A parent nitrile lacking substituents, it is primarily used as a solvent or intermediate for alkylation.
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